molecular formula C15H19NO4 B1404312 n-[4-(Cyclopentylmethoxy)benzoyl]glycine CAS No. 921623-02-1

n-[4-(Cyclopentylmethoxy)benzoyl]glycine

Cat. No. B1404312
M. Wt: 277.31 g/mol
InChI Key: VYZHUADAMWIOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “n-[4-(Cyclopentylmethoxy)benzoyl]glycine” is a chemical compound . It is extensively used in scientific research due to its unique properties. It finds its applications in various fields including drug development, organic synthesis, and material science.

Scientific Research Applications

Molecular Mechanisms of Glycine and Zinc Combination The combined use of amino acid glycine and zinc compounds is explored for treating stress and anxiety manifestations. Glycine acts as a key neurotransmitter regulating physiological inhibition in the CNS by increasing transmembrane conductance in specific pentameric ligand-gated ion channels. The presence of zinc ions can enhance these receptors' affinity for glycine, thereby increasing inhibitory processes in CNS neurons. This combination is particularly beneficial for individuals under chronic psycho-emotional stress and maladaptation, including sleep difficulties, suggesting its potential in stress and anxiety management (Shishkova et al., 2022).

Glycine Site of NMDA Receptors in Psychiatric Disorders Targeting the glycine site of NMDA receptors is considered a potential strategy for cognitive enhancement in psychiatric disorders, including major depressive disorder (MDD). Abnormalities in NMDA receptors' activity contribute to mood and cognitive symptoms in MDD. Modulators of the glycine site of NMDA receptors show promising antidepressant and pro-cognitive effects in clinical trials, although additional studies are required to determine their specific cognitive effects in MDD (Peyrovian et al., 2019).

Metabolomics in Diabetes Metabolomic techniques reveal significant predictive associations of metabolites like glucose, fructose, amino acids, and lipids with type 1 and type 2 diabetes. Alterations in these metabolites in individuals with diabetes suggest their potential use in identifying and analyzing biomarkers for diabetes management (Arneth et al., 2019).

Immune Therapy in Autoimmune Encephalitis Research on immune therapy in autoimmune encephalitis indicates that early treatment and the use of first-line and second-line therapies improve outcomes and reduce relapses. The study emphasizes the need for early and adequate immune therapy in managing autoimmune encephalitis (Nosadini et al., 2015).

properties

IUPAC Name

2-[[4-(cyclopentylmethoxy)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)9-16-15(19)12-5-7-13(8-6-12)20-10-11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZHUADAMWIOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CC=C(C=C2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739529
Record name N-[4-(Cyclopentylmethoxy)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[4-(Cyclopentylmethoxy)benzoyl]glycine

CAS RN

921623-02-1
Record name N-[4-(Cyclopentylmethoxy)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reactions similar to those described in Example 1 (1a) and (1b) were conducted using methyl 4-hydroxybenzoate (22.8 g, 150 mmol) and cyclopentylmethanol (10.0 g, 100 mmol) to give 9.3 g of the title compound (colorless crystal, yield: 35%).
[Compound]
Name
Example 1 ( 1a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.8 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-[4-(Cyclopentylmethoxy)benzoyl]glycine
Reactant of Route 2
Reactant of Route 2
n-[4-(Cyclopentylmethoxy)benzoyl]glycine
Reactant of Route 3
Reactant of Route 3
n-[4-(Cyclopentylmethoxy)benzoyl]glycine
Reactant of Route 4
Reactant of Route 4
n-[4-(Cyclopentylmethoxy)benzoyl]glycine
Reactant of Route 5
n-[4-(Cyclopentylmethoxy)benzoyl]glycine
Reactant of Route 6
Reactant of Route 6
n-[4-(Cyclopentylmethoxy)benzoyl]glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.